(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[321]octane is a complex organic molecule characterized by its bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Ethoxy and Methyl Substitutions: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as enzyme inhibition or receptor modulation.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl groups could form strong interactions with amino acid residues, while the bicyclic core might provide structural rigidity, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is unique due to the specific positioning and combination of its functional groups. The presence of both ethoxy and methyl groups on the aromatic ring, along with the bicyclic structure, may confer distinct chemical and biological properties, making it a compound of particular interest for further study.
Properties
IUPAC Name |
8-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S2/c1-4-23-17-8-7-15(9-12(17)2)25(21,22)18-13-5-6-14(18)11-16(10-13)24(3,19)20/h7-9,13-14,16H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDEJARHWUIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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